

A Technical Guide to Fmoc-D-Dap(Ivdde)-OH for Peptide Synthesis

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Compound of Interest

Compound Name: **Fmoc-D-Dap(Ivdde)-OH**

Cat. No.: **B613510**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-D-Dap(Ivdde)-OH**, a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation, a critical attribute for therapeutic peptide development. The Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group offers an orthogonal protection strategy, allowing for selective deprotection and side-chain modification. This document outlines supplier information, purity specifications, and detailed experimental protocols relevant to the use of **Fmoc-D-Dap(Ivdde)-OH**.

Supplier and Purity Information

The availability and purity of **Fmoc-D-Dap(Ivdde)-OH** are critical for the successful synthesis of high-quality peptides. The following table summarizes information from various suppliers. Researchers should always refer to the lot-specific certificate of analysis for precise purity data.

Supplier/Br and	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity
ChemPep	Fmoc-Dap(ivDde)-OH	607366-20-1	C ₃₁ H ₃₆ N ₂ O ₆	532.63	Not specified on product page. [1]
Advanced ChemTech (via Fisher Scientific)	Fmoc-Dap ivDde -OH	607366-20-1	C ₃₁ H ₃₆ N ₂ O ₆	532.64	Not specified on product page. [2]
Sigma-Aldrich	Fmoc-D-Dap(ivDde)-OH	1228900-15-9	C ₃₁ H ₃₆ N ₂ O ₆	532.64	Not specified on product page.
Novabiochem (via Sigma-Aldrich)	Fmoc-Dpr(ivDde)-OH*	607366-20-1	C ₃₁ H ₃₆ N ₂ O ₆	532.63	≥99.0% (HPLC) [3]

*Note: Dpr is an alternative abbreviation for diaminopropionic acid (Dap).

Experimental Protocols

Incorporation of Fmoc-D-Dap(ivDde)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for coupling **Fmoc-D-Dap(ivDde)-OH** to a growing peptide chain on a solid support using Fmoc/tBu chemistry.

Materials:

- Fmoc-protected peptide-resin
- **Fmoc-D-Dap(ivDde)-OH**
- Coupling reagent (e.g., HCTU, HATU, PyBOP)

- Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) piperidine in DMF for Fmoc deprotection
- Reaction vessel for SPPS

Procedure:

- Fmoc Deprotection:
 - Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
 - Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.
 - Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve **Fmoc-D-Dap(Ivdde)-OH** (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
 - Allow the activation mixture to pre-activate for 1-5 minutes.
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
 - A small sample of resin can be taken for a Kaiser test to confirm complete coupling.

Selective Deprotection of the Ivdde Group

The Ivdde group is stable to the piperidine used for Fmoc removal but can be selectively cleaved using a dilute solution of hydrazine. This allows for side-chain modification while the peptide remains attached to the resin.

Materials:

- Peptide-resin containing the Dap(Ivdde) residue
- 2% (v/v) hydrazine monohydrate in DMF
- N,N-Dimethylformamide (DMF)

Procedure:

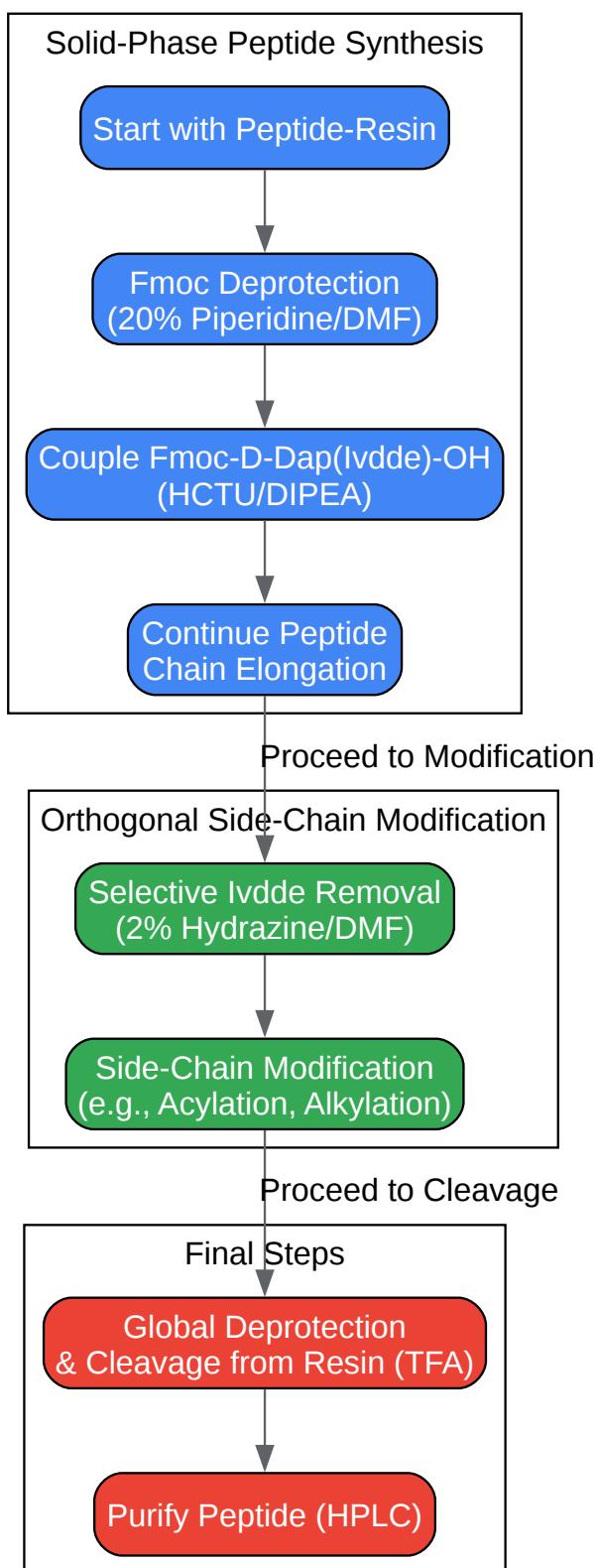
- Place the peptide-resin in a suitable reaction vessel.
- Add a solution of 2% hydrazine monohydrate in DMF to the resin (approximately 25 mL per gram of resin).[4]
- Allow the mixture to stand at room temperature for 3 minutes, then filter.[4][5]
- Repeat the hydrazine treatment two more times.[4][5]
- Wash the resin thoroughly with DMF (5-7 times) to remove any residual hydrazine. The newly exposed side-chain amine is now available for further modification.

It is important to note that increasing the hydrazine concentration can expedite the removal but may also lead to side reactions.[6] For peptides containing allyl-based protecting groups, the addition of allyl alcohol to the deprotection solution is recommended to prevent reduction of the allyl group.

Visualizations

Workflow for Peptide Synthesis and Modification

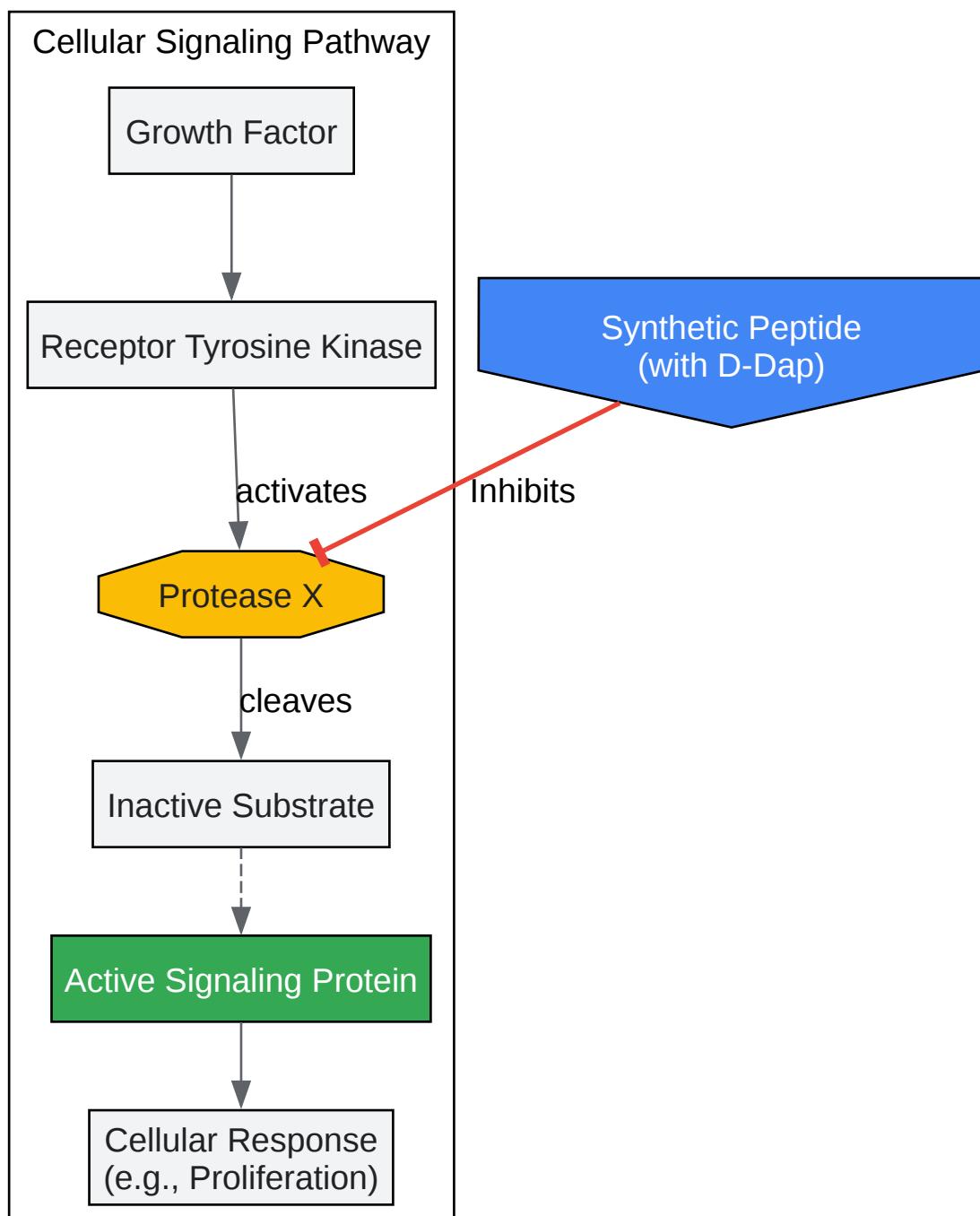
The following diagram illustrates the workflow for incorporating **Fmoc-D-Dap(Ivdde)-OH** into a peptide and subsequent side-chain modification.

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Caption: Workflow for SPPS incorporation and side-chain modification of a Dap(Ivdde) residue.

Hypothetical Signaling Pathway Inhibition

Peptides containing D-amino acids can be designed as stable inhibitors of proteases involved in disease signaling pathways. The diagram below illustrates a hypothetical scenario where a custom peptide containing D-Dap inhibits a key protease.



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Caption: Inhibition of a hypothetical protease-mediated signaling pathway by a D-amino acid peptide.

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